molecular formula C23H21N3O5S B2813969 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898429-05-5

3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2813969
CAS No.: 898429-05-5
M. Wt: 451.5
InChI Key: WUTYVJCHUQWMQQ-UHFFFAOYSA-N
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Description

  • Methoxy groups are typically introduced via methoxylation reactions using methanol and a suitable methylating agent.

  • The benzenesulfonamide moiety is incorporated through the reaction of the intermediate product with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and higher yields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the construction of the quinazolinone core and subsequent functional group modifications.

  • Formation of Quinazolinone Core:

    • Starting from 2-aminobenzoic acid, cyclization with an appropriate reagent forms the quinazolinone core.

    • Methylation at position 2 of the quinazolinone ring is achieved using methyl iodide in the presence of a base like potassium carbonate.

  • Attachment of the Phenyl Group:

    • The phenyl group, substituted with appropriate functional groups, is attached via an aromatic nucleophilic substitution reaction.

    • The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

  • Reduction: The quinazolinone core can undergo reduction under catalytic hydrogenation conditions.

  • Substitution: The benzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Hydrogen gas with a palladium or platinum catalyst.

  • Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of dihydroquinazolinone derivatives.

  • Substitution: Formation of various functionalized sulfonamide derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds applications in multiple scientific disciplines:

  • Chemistry: Used as a precursor for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations.

  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's structural features allow it to interact with biological macromolecules.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer. Its ability to inhibit specific enzymes or signaling pathways is of particular interest.

  • Industry: Utilized in the production of advanced materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets: Enzymes like kinases or receptors involved in cellular signaling pathways.

  • Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling events.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits unique properties due to its specific functional groups.

Similar Compounds

  • 4-Methoxybenzenesulfonamide: Lacks the quinazolinone core but shares the sulfonamide functionality.

  • 2-Methyl-4-quinazolinone: Lacks the benzenesulfonamide group but has the quinazolinone structure.

  • 3,4-Dimethoxybenzene: Shares the methoxy groups but lacks the sulfonamide and quinazolinone moieties.

These comparisons highlight the distinctive features of this compound that contribute to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-15-24-20-7-5-4-6-19(20)23(27)26(15)17-10-8-16(9-11-17)25-32(28,29)18-12-13-21(30-2)22(14-18)31-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYVJCHUQWMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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